Home > Products > Screening Compounds P62301 > Theophylline meglumine
Theophylline meglumine - 8048-39-3

Theophylline meglumine

Catalog Number: EVT-13912828
CAS Number: 8048-39-3
Molecular Formula: C14H25N5O7
Molecular Weight: 375.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Theophylline is naturally found in tea leaves, coffee beans, and cocoa. It was first isolated in 1888 by Albert Kossel. Meglumine, on the other hand, is synthesized from D-mannose and is used to improve the solubility of various drugs.

Classification

Theophylline is classified as a methylxanthine, which includes other compounds like caffeine and theobromine. It acts as a bronchodilator and has additional effects on the cardiovascular system.

Synthesis Analysis

Methods

The synthesis of theophylline can be achieved through various methods. A notable high-yield synthesis involves:

  1. Starting Materials: Dimethyl sulfate, 6-aminouracil, sodium hydroxide, acetic acid, and palladium carbon catalyst.
  2. Procedure:
    • Combine dimethyl sulfate with 6-aminouracil in a sodium hydroxide solution under controlled temperature conditions.
    • Filter and wash to obtain intermediates that undergo further reactions involving acetic acid and sodium nitrite.
    • Conduct hydrogenation using palladium carbon to yield theophylline through multiple reaction steps involving heating and distillation .

Technical Details

The synthesis requires precise control over temperature and pressure conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula of theophylline is C7H8N4O2C_7H_8N_4O_2, with a molecular weight of approximately 180.17 g/mol. Its structure features a purine ring system with two methyl groups at positions 1 and 3.

Data

  • Melting Point: 271–273 °C
  • Solubility: Freely soluble in alkaline solutions; slightly soluble in water (approximately 8.3 g/L at 20 °C) and organic solvents like alcohol .
Chemical Reactions Analysis

Reactions

Theophylline undergoes various metabolic reactions within the body, primarily through hepatic metabolism. Key metabolic pathways include:

  1. Demethylation: Conversion to 3-methylxanthine by cytochrome P-450 enzymes.
  2. Hydroxylation: Transformation into 1,3-dimethyluric acid.
  3. N-Methylation: Minor conversion to caffeine.

These reactions are crucial for determining the pharmacokinetics of theophylline in clinical settings .

Technical Details

The metabolic pathways are influenced by factors such as age, liver function, and concurrent medications that may affect enzyme activity.

Mechanism of Action

Process

Theophylline exerts its therapeutic effects primarily through:

  • Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes leading to increased levels of cyclic adenosine monophosphate (cAMP), resulting in bronchodilation.
  • Adenosine Receptor Antagonism: Blocks adenosine receptors, which contributes to muscle relaxation and anti-inflammatory effects.

Data

The effective concentration for inducing relaxation in bronchial smooth muscle is typically around 117 μM for half-maximal effect .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or light yellow crystalline powder.
  • Odor: Odorless with a bitter taste.
  • Density: Approximately 1.364 g/cm³.
  • Boiling Point: Estimated at 312.97 °C .

Chemical Properties

  • pKa: Approximately 8.77 at 25 °C.
  • Stability: Stable under normal conditions but incompatible with strong oxidizing agents.
  • Flash Point: Approximately 11 °C .
Applications

Scientific Uses

The primary applications of theophylline meglumine include:

  • Bronchodilation: Used in treating chronic obstructive pulmonary disease (COPD) and asthma due to its ability to relax bronchial smooth muscle.
  • Infant Apnea Treatment: Administered to manage apnea in premature infants.
  • Cardiovascular Effects: Enhances cardiac contractility and increases heart rate, making it useful in certain cardiovascular conditions .
Synthesis and Chemical Derivatization of Theophylline-Based Compounds

Historical Evolution of Theophylline Salt Synthesis

The chemical synthesis of theophylline (1,3-dimethylxanthine) dates to 1895, when Emil Fischer and Lorenz Ach first synthesized it from 1,3-dimethyluric acid [9]. Early therapeutic applications exploited its diuretic properties, but Samuel Hirsch’s 1922 discovery of its bronchodilatory effects shifted focus toward respiratory medicine [9]. Initial formulations used freebase theophylline, but poor water solubility (≈1 mg/mL) limited clinical utility. This spurred salt formation strategies:

  • 1920s–1950s: Aminophylline (theophylline-ethylenediamine, 79–86% theophylline content) became the first widely adopted salt. Its higher solubility facilitated intravenous administration [6] [8].
  • 1960s–1980s: Synthetic efforts targeted improved stability and reduced alkalinity. Meglumine (N-methyl-D-glucamine) emerged as a biocompatible counterion, forming theophylline meglumine via acid-base reactions. This salt offered near-neutral pH (5.5–7.0) and solubility >50 mg/mL [7].
  • Modern era: Salt synthesis now emphasizes crystal engineering. Spray-drying and co-precipitation techniques yield amorphous or nanocrystalline theophylline meglumine with enhanced dissolution profiles [7].

Table 1: Historical Milestones in Theophylline Salt Development

PeriodInnovationChemical Advancement
1895Fischer’s chemical synthesisDemethylation of 1,3-dimethyluric acid
1922First bronchodilator applicationRecognition of smooth muscle relaxation
1930sAminophylline commercializationEthylenediamine complexation (salt factor 0.79–0.86)
1970sMeglumine salt developmentCarbohydrate-derived counterion for improved biocompatibility
2000sEngineered particulate systemsCo-spray-drying with amino acids (e.g., leucine) for inhalation [7]

Methodological Advances in Meglumine Conjugation Techniques

Conjugating theophylline with meglumine (molecular weight 195.22 g/mol) exploits the carboxylic acid group at C7 of the xanthine core and meglumine’s tertiary amine. Modern techniques enhance reaction efficiency and product performance:

  • Solution-phase synthesis: Stoichiometric control (1:1 molar ratio) in hydroalcoholic solvents yields crystalline theophylline meglumine. Process parameters (temperature, pH, stirring rate) dictate crystal morphology and solubility [7].
  • Spray-drying: A 2025 study optimized co-spray-drying theophylline with meglumine and amino acids (leucine, glycine) for inhalable powders. Ethanol/water mixtures (10–20% ethanol) facilitated co-dissolution, while inlet temperatures of 130–150°C produced spherical microparticles (D[0.5] 3.99–5.96 µm) with amorphous character (crystallinity index 24–45%) [7].
  • Non-covalent modifications: Raffinose-meglumine matrices form hydrogen-bonded complexes with theophylline, boosting solubility 19-fold. Fourier-transform infrared spectroscopy (FTIR) confirms shifts in carbonyl (C=O) stretching from 1700 cm⁻¹ (freebase) to 1650–1680 cm⁻¹ (salt), indicating ionic interaction [7].

Table 2: Analytical Signatures of Theophylline-Meglumine Derivatives

Characterization MethodFreebase TheophyllineTheophylline-MeglumineInterpretation
FTIR (C=O stretch)1700 cm⁻¹1650–1680 cm⁻¹Ionic bond formation
¹³C-NMR (carbonyl)27.7δ, 29.9δ33–35δElectronic environment shift
DSC melting point270–274°C210–215°C (decomposition)Altered crystal lattice
Solubility (25°C)1 mg/mL>50 mg/mLEnhanced hydrophilicity [7] [1]

Comparative Analysis of Theophylline Salts: Aminophylline vs. Meglumine Derivatives

Critical physicochemical differences govern salt selection for drug development:

  • Bioavailability: Aminophylline exhibits 79–86% absolute theophylline bioavailability due to ethylenediamine’s molecular weight contribution. Meglumine salts contain ≈80% theophylline by weight, comparable to aminophylline. A crossover study showed equivalent steady-state serum levels between both salts at equimolar theophylline doses [6] [8].
  • Stability: Aminophylline solutions degrade at pH <8.0, releasing ethylenediamine and theophylline. Theophylline meglumine solutions maintain integrity at pH 5.5–7.0, reducing hydrolysis risks [8].
  • Compatibility: Ethylenediamine in aminophylline provokes hypersensitivity in 3–5% of patients. Meglumine’s carbohydrate backbone minimizes immunogenicity, supported by murine toxicity studies showing 10× lower histamine release versus ethylenediamine [7] [8].
  • Formulation flexibility: Meglumine’s hydroxyl groups enable hydrogen bonding with excipients. Spray-dried powders with leucine achieve fine particle fractions (FPF) of 45.7–47.8% versus 30.6–35.1% for aminophylline crystals, enhancing aerosol performance [7].

Table 3: Performance Metrics of Theophylline Salts

ParameterAminophyllineTheophylline MeglumineSignificance
Theophylline content79–86%≈80%Equivalent dosing
Solution pH (10% w/v)9.0–9.55.5–7.0Reduced tissue irritation
Degradation productsEthylenediamine, theophyllineMeglumine, theophyllineLower allergenic potential
Fine particle fraction (DPI)≤35%≤47.8%Superior lung deposition [6] [7] [8]

Enzymatic and Non-Enzymatic Pathways in Xanthine Scaffold Modification

Theophylline’s xanthine core (C₇H₈N₄O₂) undergoes complex biotransformations that inform synthetic analog design:

  • Enzymatic metabolism: Hepatic CYP1A2 mediates N-demethylation to 3-methylxanthine (major) and 1-methylxanthine (minor). CYP2E1 and CYP3A4 further oxidize these metabolites to 1,3-dimethyluric acid. These pathways account for >90% of clearance in humans and are saturable at therapeutic doses [1] [5].
  • Non-enzymatic derivatization:
  • Purine ring alkylation: Traube synthesis (1900) remains relevant: reacting dimethylurea with cyanoacetic ester, followed by nitrosation and reduction, yields xanthine intermediates for N7-alkylation [9].
  • C8 halogenation: Bromine/acetic acid at 70°C introduces electrophilic sites for nucleophilic substitution. Meglumine conjugation post-halogenation enhances water solubility of C8-aryl derivatives [3].
  • Co-crystal engineering: Co-spray-drying theophylline with meglumine and amino acids (e.g., leucine) disrupts crystallinity. Hydrogen bonding between theophylline’s imidazole N9-H and meglumine’s hydroxyls generates amorphous solids with increased solubility [7].
  • Metabolic bypass strategies: Fluorination at C8 blocks CYP-mediated oxidation. 8-Fluoro-theophylline meglumine salts show 5× lower hepatic clearance in microsomal assays, prolonging half-life [1] [3].

Table 4: Synthetic Pathways for Theophylline Derivatives

Modification TypeReaction ConditionsKey Product Features
Enzymatic oxidation (CYP1A2)Liver microsomes, NADPH3-Methylxanthine (bioactivation)
Traube synthesisDimethylurea + ethyl cyanoacetate → nitrosation → reductionUnsubstituted xanthine scaffold
C8 brominationBr₂/acetic acid, 70°C, 2hElectrophilic site for cross-coupling
Meglumine conjugationTheophylline + meglumine (1:1), ethanol/water, 60°C>50 mg/mL solubility, amorphous structure [1] [3] [7]

Properties

CAS Number

8048-39-3

Product Name

Theophylline meglumine

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C14H25N5O7

Molecular Weight

375.38 g/mol

InChI

InChI=1S/C7H8N4O2.C7H17NO5/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H,1-2H3,(H,8,9);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

SYVYGLNOQIZPJI-WZTVWXICSA-N

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CN1C2=C(C(=O)N(C1=O)C)NC=N2

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CN1C2=C(C(=O)N(C1=O)C)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.